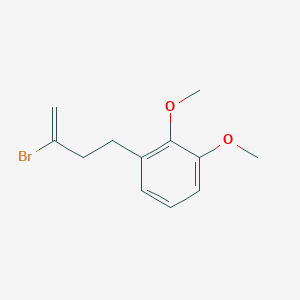

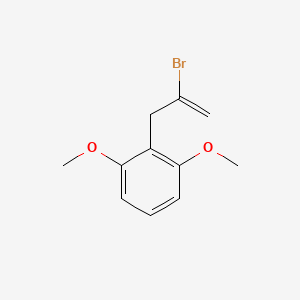

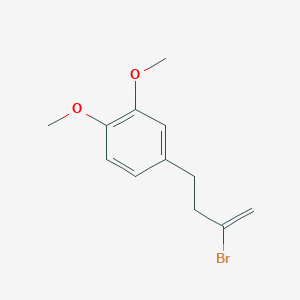

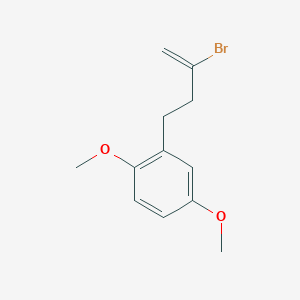

2-Bromo-4-(2,5-dimethoxyphenyl)-1-butene

Übersicht

Beschreibung

4-Bromo-2,5-dimethoxyphenethylamine, also known as 2C-B, is a 2-arylethylamine compound where the aryl moiety is 4-bromo-2,5-dimethoxyphenyl . It is a DEA Schedule I controlled substance, indicating it has no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse .

Molecular Structure Analysis

The molecular formula of 2C-B is C10H14BrNO2 . The IUPAC name is 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine . The InChI and SMILES strings provide more detailed structural information .Wissenschaftliche Forschungsanwendungen

In Vitro Metabolism Studies

The compound has been used in in vitro metabolism studies . It was found to be extensively metabolized into 33 metabolites via hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation after incubation with pooled human hepatocytes . The metabolism of this compound was catalyzed by several enzymes including CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4, and UGT2B7 .

New Psychoactive Substance Research

The compound is a new psychoactive substance classified as a phenethylamine . It is a potent agonist of the 5-hydroxytryptamine receptor . Little is known about its metabolism and elimination properties since it was discovered .

Drug Abuse Screening

The compound and its metabolites can be determined in biological samples for the screening of drug abuse . This is necessary because of its classification as a new psychoactive substance .

Suzuki–Miyaura Coupling

The compound can be used as a boron reagent in Suzuki–Miyaura coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Behavioral and Neurochemical Studies

The compound has been used in behavioral and neurochemical studies . It is often dissolved in a physiological saline for these types of studies .

Pharmaco-EEG Profiles

The compound has been used in pharmaco-EEG profile studies . These studies help in understanding the effects of the compound on brain activity .

Wirkmechanismus

Target of Action

The primary targets of 2-Bromo-4-(2,5-dimethoxyphenyl)-1-butene are the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and sensory perception.

Mode of Action

2-Bromo-4-(2,5-dimethoxyphenyl)-1-butene acts as a partial agonist at the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . This means it binds to these receptors and activates them, but not to their full capacity. This partial activation can lead to changes in the transmission of serotonin signals, which can alter mood and perception.

Pharmacokinetics

It is known that the onset of action when taken orally is between20-40 minutes . The elimination half-life is approximately 2.48 ± 3.20 hours , indicating that the compound is relatively quickly metabolized and removed from the body.

Result of Action

The molecular and cellular effects of 2-Bromo-4-(2,5-dimethoxyphenyl)-1-butene’s action are primarily related to its influence on serotonin transmission. By acting as a partial agonist at certain serotonin receptors, it can alter the normal signaling processes of these receptors. This can lead to changes in mood and perception, and in some cases, it may produce hallucinogenic effects .

Safety and Hazards

Eigenschaften

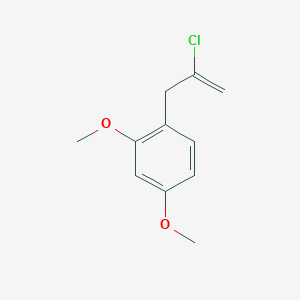

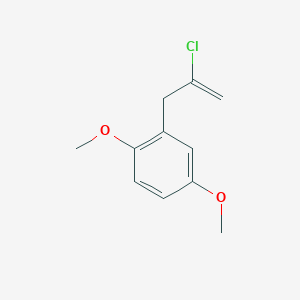

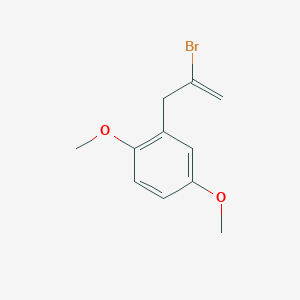

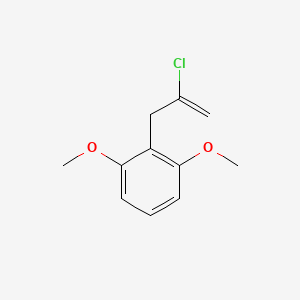

IUPAC Name |

2-(3-bromobut-3-enyl)-1,4-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-9(13)4-5-10-8-11(14-2)6-7-12(10)15-3/h6-8H,1,4-5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUJVFAMPFLIFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CCC(=C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(2,5-dimethoxyphenyl)-1-butene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

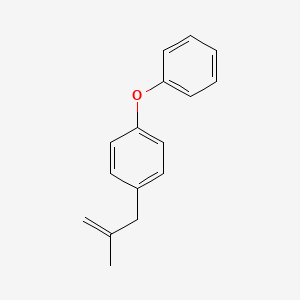

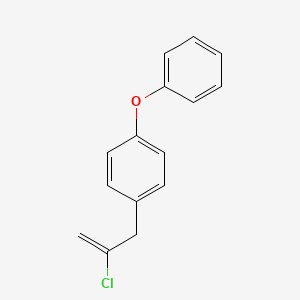

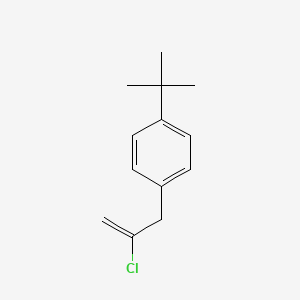

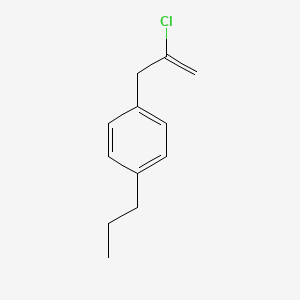

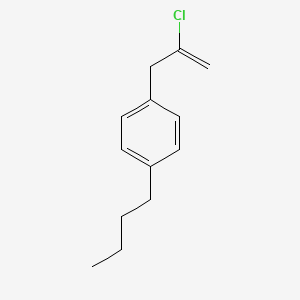

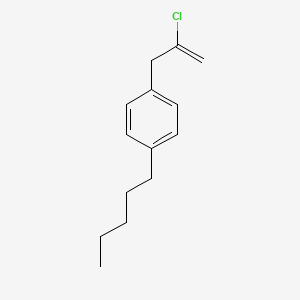

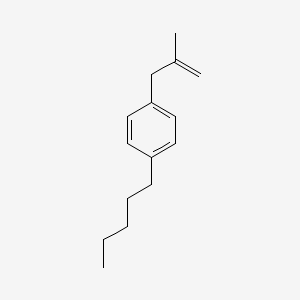

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.